4-(((4-Benzyl-1-piperazinyl)imino)methyl)-2-ethoxyphenol
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Overview
Description
4-(((4-Benzyl-1-piperazinyl)imino)methyl)-2-ethoxyphenol is a complex organic compound with the molecular formula C18H21N3O2. This compound is known for its unique chemical structure, which includes a piperazine ring, a benzyl group, and an ethoxyphenol moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-Benzyl-1-piperazinyl)imino)methyl)-2-ethoxyphenol typically involves the reaction of 4-benzylpiperazine with 2-ethoxyphenol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of automated reactors and advanced purification techniques ensures high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-(((4-Benzyl-1-piperazinyl)imino)methyl)-2-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted derivatives with different functional groups.
Scientific Research Applications
4-(((4-Benzyl-1-piperazinyl)imino)methyl)-2-ethoxyphenol is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(((4-Benzyl-1-piperazinyl)imino)methyl)-2-ethoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Benzyl-1-piperazinyl)imino)methyl)-1,2-benzenediol
- 4-(((4-Benzyl-1-piperazinyl)imino)methyl)-2,6-dimethoxyphenol
- 4-(((4-Benzyl-1-piperazinyl)imino)methyl)benzoic acid
Uniqueness
4-(((4-Benzyl-1-piperazinyl)imino)methyl)-2-ethoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H25N3O2 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-[(E)-(4-benzylpiperazin-1-yl)iminomethyl]-2-ethoxyphenol |
InChI |
InChI=1S/C20H25N3O2/c1-2-25-20-14-18(8-9-19(20)24)15-21-23-12-10-22(11-13-23)16-17-6-4-3-5-7-17/h3-9,14-15,24H,2,10-13,16H2,1H3/b21-15+ |
InChI Key |
DJFJAVMDRWMJLC-RCCKNPSSSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/N2CCN(CC2)CC3=CC=CC=C3)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NN2CCN(CC2)CC3=CC=CC=C3)O |
solubility |
48.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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